4-Chloro-2,6-dimethylpyridine
Overview
Description
4-Chloro-2,6-dimethylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is slightly soluble in water .
Synthesis Analysis
One of the synthesis methods involves the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, which gives a mixture of 2-(chloromethyl)-6-methylpyridine and 4-chloro-2,6-dimethylpyridine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-dimethylpyridine is C7H8ClN . The InChI code is 1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 and the InChI key is SXCXPXVEOPFPOH-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=CC(=N1)C)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2,6-dimethylpyridine is 141.60 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 84.9 .
Scientific Research Applications
Application 1: Synthesis of 2-anilinopyrimidines
- Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides and pesticides. They have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
Application 2: Intermediate in Organic Synthesis
- Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is an important raw material and intermediate used in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound as an intermediate would depend on the specific reactions it is used in .
Application 3: Synthesis of Novel 2-anilinopyrimidines
- Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of novel 2-anilinopyrimidines . These compounds have potential bioactivity .
- Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
Application 4: Nucleobase Standard in QSRR Study
- Summary of the Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine, a derivative of 4-Chloro-2,6-dimethylpyrimidine, is used as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines .
- Methods of Application : The specific methods of application can vary widely depending on the particular QSRR study being performed .
- Results or Outcomes : The outcomes of using this compound as a nucleobase standard would depend on the specific QSRR study it is used in .
Application 5: Synthesis of Novel Derivatives
- Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of novel derivatives . These compounds have potential bioactivity .
- Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
Application 6: Synthesis of 5,5’- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione]
- Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of 5,5’- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], a compound with potential biological activity and medicinal applications .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in the synthesis would depend on the specific reactions it is used in .
Safety And Hazards
When handling 4-Chloro-2,6-dimethylpyridine, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .
Relevant Papers
Several papers have been published on the topic of 4-Chloro-2,6-dimethylpyridine and its derivatives. For instance, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the synthesis of substituted pyrimidine and its reaction .
properties
IUPAC Name |
4-chloro-2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXPXVEOPFPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343202 | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylpyridine | |
CAS RN |
3512-75-2 | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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